Enantiomer-Dependent GPCR Agonism Distinguishes 5-Chloro-5-methylhex-1-ene from Its Achiral Analog 5-Methylhex-1-ene
5-Chloro-5-methylhex-1-ene is reported to activate G protein-coupled olfactory receptors in an enantioselective manner, with the two enantiomers eliciting different odor characteristics . This enantiomer-dependent GPCR binding is a property that does not exist for the achiral, chlorine-free analog 5-methylhex-1-ene, which lacks a stereogenic center entirely. The chiral tertiary carbon at C5, carrying Cl, CH₃, H, and a butenyl chain, serves as the sole stereogenic element in this molecule, making the enantiomers' differential receptor activation entirely attributable to the chlorine substitution pattern .
| Evidence Dimension | Enantiomer-dependent GPCR activation (olfactory receptor odor response) |
|---|---|
| Target Compound Data | Two enantiomers with distinct odors (specific EC₅₀ values not publicly available) |
| Comparator Or Baseline | 5-methylhex-1-ene (CAS 3524-73-0): achiral; no enantiomer-dependent odor differentiation possible |
| Quantified Difference | Qualitative: chiral recognition present vs. absent. Quantitative data not available in public domain. |
| Conditions | Olfactory receptor binding assays; enantiomers separated via chiral chromatography |
Why This Matters
For researchers probing stereospecific odorant-receptor interactions, the chiral chlorine-bearing center is an irreplaceable structural feature; achiral analogs cannot serve as substitutes.
